molecular formula C15H27BO2 B13549344 4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13549344
M. Wt: 250.19 g/mol
InChI Key: PXNBJUVFMFTYNC-MDZDMXLPSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes using pinacolborane, followed by oxidation to form the desired dioxaborolane structure . The reaction conditions often include the use of transition metal catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane .

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and catalysis .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in catalysis and synthesis, where the compound can activate substrates and promote chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a cyclohexyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile boron-containing reagents .

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-12-7-6-8-13(11-12)9-10-16-17-14(2,3)15(4,5)18-16/h9-10,12-13H,6-8,11H2,1-5H3/b10-9+

InChI Key

PXNBJUVFMFTYNC-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCC(C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC(C2)C

Origin of Product

United States

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